molecular formula C20H20N4O6S2 B13382150 2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate

2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate

Cat. No.: B13382150
M. Wt: 476.5 g/mol
InChI Key: CDDDGADZEHMEJG-SRZZPIQSSA-N
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Description

2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate typically involves the construction of the thiazolidine ring from acyclic precursors. One common method is the cyclocondensation reaction, where acyclic precursors undergo cyclization to form the thiazolidine ring . The reaction conditions often include the use of catalysts such as Lewis acids (e.g., BF3·OEt2) and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as metalloproteinases and phospholipase A2, thereby modulating various biological processes . The presence of the thiazolidine ring and nitrobenzenesulfonate moiety contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20N4O6S2

Molecular Weight

476.5 g/mol

IUPAC Name

[4-methyl-2-[(E)-[(E)-(4-oxo-5-propan-2-yl-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate

InChI

InChI=1S/C20H20N4O6S2/c1-12(2)18-19(25)22-20(31-18)23-21-11-14-9-13(3)7-8-17(14)30-32(28,29)16-6-4-5-15(10-16)24(26)27/h4-12,18H,1-3H3,(H,22,23,25)/b21-11+

InChI Key

CDDDGADZEHMEJG-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])/C=N/N=C/3\NC(=O)C(S3)C(C)C

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=NN=C3NC(=O)C(S3)C(C)C

Origin of Product

United States

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